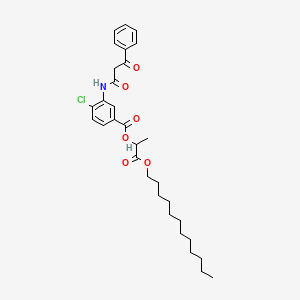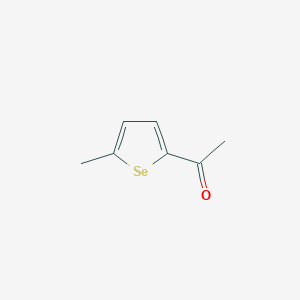![molecular formula C12H16 B14682886 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene CAS No. 33576-36-2](/img/structure/B14682886.png)
5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pent-3-en-2-ylidene)bicyclo[221]hept-2-ene is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]hept-2-ene core with a pent-3-en-2-ylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene derivatives with appropriate alkylating agents. One common method is the reaction of bicyclo[2.2.1]hept-2-ene with pent-3-en-2-one under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
化学反応の分析
Types of Reactions
5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylic positions, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or DMSO.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of allylic substituted derivatives.
科学的研究の応用
5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-, (E)-: Similar structure but with a methoxyethylidene substituent.
Bicyclo[2.2.1]hept-2-ene, 5-methylene-: Similar bicyclic core with a methylene substituent.
Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-: Different bicyclic core with additional methyl and pentenyl substituents.
Uniqueness
5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene is unique due to its specific pent-3-en-2-ylidene substituent, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
33576-36-2 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
5-pent-3-en-2-ylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C12H16/c1-3-4-9(2)12-8-10-5-6-11(12)7-10/h3-6,10-11H,7-8H2,1-2H3 |
InChIキー |
PMYVSOXCRFJWSA-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=C1CC2CC1C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


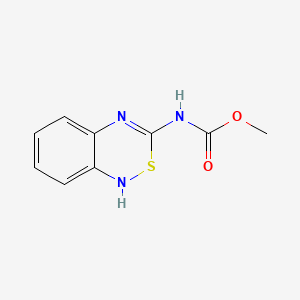
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
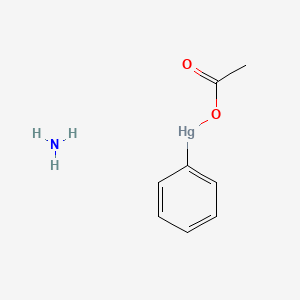
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
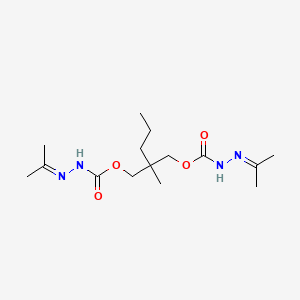

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

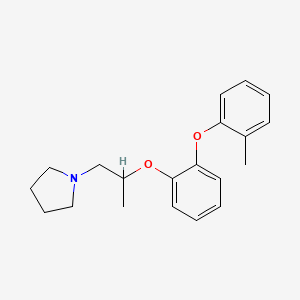
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
